2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a piperidine ring fused with an isoindoline-1,3-dione structure, and a nitro group attached to the isoindoline ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione is cereblon , a protein that plays a crucial role in various cellular processes . This compound is a functionalized cereblon ligand, which means it binds to cereblon and modulates its activity .
Mode of Action
This compound interacts with cereblon by binding to it, thereby affecting its function . This interaction leads to changes in the activity of cereblon, which can have various downstream effects on cellular processes .
Biochemical Pathways
It is known that cereblon, the target of this compound, is involved in several important cellular processes . Therefore, modulation of cereblon activity by this compound could potentially affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which cereblon is involved . These could potentially include changes in cell proliferation, apoptosis, and angiogenesis .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which is then nitrated to introduce the nitro group at the 5-position. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid for the nitration step .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale nitration reactions under controlled temperature and pressure conditions to minimize by-products and ensure safety. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(2,6-Dioxopiperidin-3-yl)-5-aminoisoindoline-1,3-dione.
Substitution: Formation of various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione: Similar structure with a fluorine atom instead of a nitro group, used in the synthesis of pomalidomide derivatives.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: Contains an additional piperidine ring, used in the development of cereblon ligands for targeted protein degradation.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents with specific targeting capabilities .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O6/c17-10-4-3-9(11(18)14-10)15-12(19)7-2-1-6(16(21)22)5-8(7)13(15)20/h1-2,5,9H,3-4H2,(H,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPNWKPZEHVONN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574009 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55003-81-1 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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